molecular formula C11H6F3NO3 B1603816 5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid CAS No. 668970-85-2

5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid

Cat. No. B1603816
M. Wt: 257.16 g/mol
InChI Key: RILMWGDLHDRILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid is a chemical compound that likely contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also has a trifluoromethyl group attached to a phenyl ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethylphenyl compounds are often synthesized using various methods such as Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and others .


Chemical Reactions Analysis

Trifluoromethylphenyl compounds can participate in various chemical reactions, including site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more .

Scientific Research Applications

Synthesis and Chemical Properties

The chemistry of triazole and oxazole compounds, including those similar to 5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid, has been explored for various applications in scientific research. These compounds are fundamental in the synthesis of biologically active molecules, peptidomimetics, and materials with unique properties. For example, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates the utility of triazole derivatives in creating scaffolds for drug discovery, highlighting their relevance in medicinal chemistry (Ferrini et al., 2015).

Materials Science Applications

In materials science, the synthesis of lanthanide metal–organic frameworks (MOFs) utilizing triazole-containing ligands showcases the potential of these compounds in creating structures with specific luminescence properties for sensing applications. These frameworks have been studied for their selective detection capabilities of metal ions and nitroaromatic compounds, indicating their potential in environmental monitoring and safety applications (Wang et al., 2016).

Antimicrobial Research

Furthermore, the antimicrobial activities of 1,2,3-triazole derivatives have been evaluated, with certain compounds showing moderate to good activities against bacterial and fungal strains. This research underlines the importance of triazole and oxazole derivatives in developing new antimicrobial agents, which could lead to novel treatments for infections (Jadhav et al., 2017).

properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-6(2-4-7)9-5-8(10(16)17)15-18-9/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILMWGDLHDRILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624265
Record name 5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid

CAS RN

668970-85-2
Record name 5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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